molecular formula C21H25NO4 B4039087 butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate

butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate

Cat. No.: B4039087
M. Wt: 355.4 g/mol
InChI Key: YTZAEJSMCCTMOU-UHFFFAOYSA-N
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Description

Butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid derivative, which is further substituted with a 3-(4-methoxyphenyl)propanoyl group

Scientific Research Applications

Butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug formulations due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with butanol in the presence of an acid catalyst. This is followed by the acylation of the resulting butyl 4-aminobenzoate with 3-(4-methoxyphenyl)propanoic acid chloride under basic conditions. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of 4-{[3-(4-hydroxyphenyl)propanoyl]amino}benzoate.

    Reduction: Formation of butyl 4-{[3-(4-methoxyphenyl)propan-1-ol]amino}benzoate.

    Substitution: Formation of 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoic acid.

Mechanism of Action

The mechanism of action of butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Lacks the 3-(4-methoxyphenyl)propanoyl group, making it less complex.

    Butyl 4-{[3-(4-hydroxyphenyl)propanoyl]amino}benzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Butyl 4-{[3-(4-methoxyphenyl)propan-1-ol]amino}benzoate: Similar structure but with an alcohol group instead of a carbonyl group.

Uniqueness

Butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is unique due to the presence of both the butyl ester and the 3-(4-methoxyphenyl)propanoyl groups. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

butyl 4-[3-(4-methoxyphenyl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-3-4-15-26-21(24)17-8-10-18(11-9-17)22-20(23)14-7-16-5-12-19(25-2)13-6-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZAEJSMCCTMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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